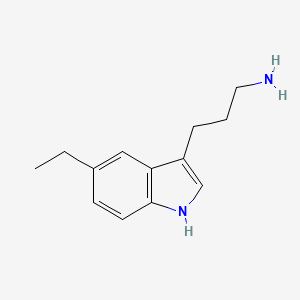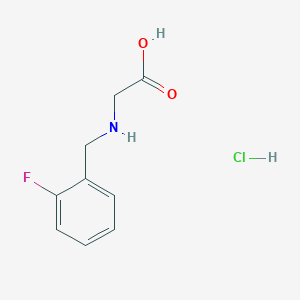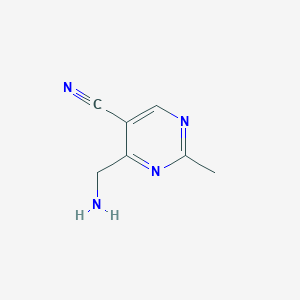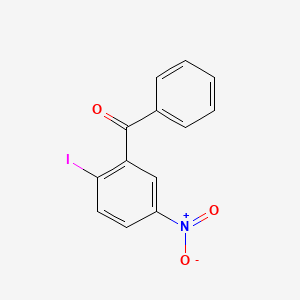
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the indole class of compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 4,7-dichloro-2-(4-fluorophenyl)-1H-indole.
Formation of Indole Ring: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions:
Ethanamine Side Chain Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,7-Dichloro-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent.
2-(4-Fluoro-1H-indol-3-yl)ethanamine: Lacks the chlorine substituents.
2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine: Lacks the fluorine substituent on the phenyl ring.
Uniqueness
The unique combination of chlorine and fluorine substituents in 2-(4,7-Dichloro-2-(4-fluorophenyl)-1H-indol-3-yl)ethanamine can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
881040-37-5 |
|---|---|
Molekularformel |
C16H13Cl2FN2 |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H13Cl2FN2/c17-12-5-6-13(18)16-14(12)11(7-8-20)15(21-16)9-1-3-10(19)4-2-9/h1-6,21H,7-8,20H2 |
InChI-Schlüssel |
SHNYLRVQMRYNMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)

![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)



![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)




![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)

